molecular formula C16H11FN2O4 B5711827 5-fluoro-3-methyl-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide

Cat. No. B5711827
M. Wt: 314.27 g/mol
InChI Key: NBLDOGRBUJNVOW-UHFFFAOYSA-N
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Description

The compound “5-fluoro-3-methyl-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide” falls into the category of benzofuran derivatives, which are known for their diverse pharmacological activities. Its structure suggests potential reactivity and biological activity, given the presence of functional groups such as fluoro, nitro, and carboxamide moieties.

Synthesis Analysis

The synthesis of similar benzofuran derivatives often involves catalytic methods or microwave-assisted reactions, offering pathways to various benzofuran compounds under solvent-free conditions or using specific reagents for cyclization and functionalization processes (Moreno-Fuquen et al., 2019).

Molecular Structure Analysis

X-ray crystallography and theoretical studies, such as density functional theory (DFT) calculations, are typically employed to understand the molecular structure, including conformation and intermolecular interactions. These analyses reveal the arrangement of atoms within the molecule and the impact of substituents on its overall geometry (Kumar et al., 2020).

Chemical Reactions and Properties

The reactivity of benzofuran derivatives is influenced by the presence of electron-withdrawing or electron-donating groups, affecting their participation in various chemical reactions. The fluoro and nitro groups are likely to affect the electrophilic and nucleophilic properties of the molecule, facilitating reactions such as nitro-reductive cyclizations or modifications at the carboxamide linkage (Moreno-Fuquen et al., 2022).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, can be deduced from similar compounds. These properties are critical for determining the compound's suitability for further applications, including medicinal chemistry and material science (Choi et al., 2009).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different chemical reagents, are influenced by the functional groups present on the benzofuran skeleton. Studies on similar molecules have shown varied reactivity profiles, highlighting the role of structural features in determining chemical behavior (Jagadeesha et al., 2023).

properties

IUPAC Name

5-fluoro-3-methyl-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O4/c1-9-13-7-10(17)5-6-14(13)23-15(9)16(20)18-11-3-2-4-12(8-11)19(21)22/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLDOGRBUJNVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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